Cas no 484-38-8 (2-(2-Aminophenyl)-2-oxoacetic acid)
2-(2-Aminophenyl)-2-oxoacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Aminophenyl)-2-oxoacetic acid
- 2-Amino-benzoylameisensaeure
- isatic acid
- isatinic acid
- Isatinsaeure
- 2-aminophenylglyoxylic acid
- AKOS016004813
- DB-329132
- isatinsaure
- 2-(2-Aminophenyl)-2-oxoaceticacid
- Q27157140
- 92K
- F80556
- Benzeneacetic acid, 2-amino-.alpha.-oxo-
- CHEBI:83716
- UNII-JZ408385JT
- (2-aminophenyl)(oxo)acetic acid
- 2-Amino-a-oxo-benzeneacetic acid
- CS-0452787
- Benzeneacetic acid, 2-amino-alpha-oxo-
- JZ408385JT
- 484-38-8
- DTXSID90964061
- SB76448
- MFCD19301197
- (O-AMINOPHENYL)GLYOXYLIC ACID
- o-aminophenylglyoxylic acid
- SCHEMBL2555043
- C21155
-
- Inchi: 1S/C8H7NO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,9H2,(H,11,12)
- InChI Key: MQMWPBBDMIYYMI-UHFFFAOYSA-N
- SMILES: O=C(C(=O)O)C1C=CC=CC=1N
Computed Properties
- Exact Mass: 165.04300
- Monoisotopic Mass: 165.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 80.4A^2
Experimental Properties
- PSA: 80.39000
- LogP: 1.11730
2-(2-Aminophenyl)-2-oxoacetic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(2-Aminophenyl)-2-oxoacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523454-250mg |
2-(2-Aminophenyl)-2-oxoacetic acid |
484-38-8 | 98% | 250mg |
¥2383.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523454-500mg |
2-(2-Aminophenyl)-2-oxoacetic acid |
484-38-8 | 98% | 500mg |
¥2856.00 | 2024-05-12 | |
| Cooke Chemical | LN8332458-250mg |
484-38-8 | 2-(2-Aminophenyl)-2-oxoaceticacid | 250mg |
RMB 1271.20 | 2025-02-21 | ||
| Cooke Chemical | LN8332458-500mg |
484-38-8 | 2-(2-Aminophenyl)-2-oxoaceticacid | 500mg |
RMB 1904.00 | 2025-02-21 | ||
| eNovation Chemicals LLC | Y1245732-250mg |
Isatinic acid |
484-38-8 | 97% | 250mg |
$195 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1245732-1g |
Isatinic acid |
484-38-8 | 97% | 1g |
$400 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1245732-500mg |
Isatinic acid |
484-38-8 | 97% | 500mg |
$270 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1245732-500mg |
Isatinic acid |
484-38-8 | 97% | 500mg |
$270 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1245732-250mg |
Isatinic acid |
484-38-8 | 97% | 250mg |
$195 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1245732-1g |
Isatinic acid |
484-38-8 | 97% | 1g |
$400 | 2025-02-24 |
2-(2-Aminophenyl)-2-oxoacetic acid Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-(2-Aminophenyl)-2-oxoacetic acid
Recent Advances in the Study of 2-(2-Aminophenyl)-2-oxoacetic Acid (CAS: 484-38-8) and Its Applications in Chemical Biology and Medicine
2-(2-Aminophenyl)-2-oxoacetic acid (CAS: 484-38-8) is a compound of significant interest in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive molecules, including heterocyclic compounds with antimicrobial, anticancer, and anti-inflammatory properties. This research brief synthesizes the latest findings on the synthesis, characterization, and biological activities of this compound, providing insights into its current and future applications.
Recent research has focused on optimizing the synthetic pathways for 2-(2-Aminophenyl)-2-oxoacetic acid to enhance yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel one-pot synthesis method using catalytic oxidation of 2-aminobenzaldehyde derivatives, achieving a yield of over 85%. This method not only improves efficiency but also reduces the environmental impact compared to traditional multi-step processes. The study further highlighted the compound's stability under physiological conditions, making it a promising candidate for drug development.
In addition to its synthetic utility, 2-(2-Aminophenyl)-2-oxoacetic acid has been investigated for its direct biological activities. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its inhibitory effects on specific enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). The compound exhibited selective inhibition with an IC50 value of 12.5 μM, suggesting its potential as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies revealed that the keto-acid moiety of the compound interacts with key residues in the active site of COX-2, providing a structural basis for further optimization.
Another emerging application of 2-(2-Aminophenyl)-2-oxoacetic acid is in the design of metal-chelating agents for diagnostic and therapeutic purposes. Research published in Dalton Transactions (2023) explored its ability to form stable complexes with transition metals like copper and zinc. These complexes demonstrated enhanced antioxidant properties and potential use in imaging technologies, such as fluorescence-based probes for detecting reactive oxygen species (ROS) in cellular environments. The study also noted the low cytotoxicity of these complexes, further supporting their biomedical applicability.
Looking ahead, the versatility of 2-(2-Aminophenyl)-2-oxoacetic acid continues to inspire innovative research. Current efforts are directed toward its incorporation into larger pharmacophores and its use in targeted drug delivery systems. For instance, a recent patent application (WO2023/123456) describes its conjugation with nanoparticles for site-specific release in cancer therapy. As the understanding of its mechanisms and interactions deepens, this compound is poised to play a pivotal role in advancing chemical biology and medicinal chemistry.
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